![molecular formula C20H16N6O4S B2510711 4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 903273-32-5](/img/structure/B2510711.png)
4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity and specificity. For instance, compounds with a phenylthiazol moiety have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase . Similarly, derivatives with substituted phenylureido groups have been designed and synthesized, targeting human carbonic anhydrase isoenzymes . The synthesis process often includes the formation of key intermediates, such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further chemical transformations to achieve the desired sulfonamide compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The orientation of the benzene rings and the conformation of the heterocyclic rings can significantly influence the binding affinity and specificity. For example, in one study, the imidazole ring of a benzenesulfonamide compound adopted an envelope conformation, and the orientation of the benzene rings was found to be important for the compound's interaction with the target . Molecular modeling and docking studies are often employed to predict the binding mode of these compounds and to guide the design of more potent inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can include interactions with enzymes such as carbonic anhydrases and acetylcholinesterase. The inhibitory effects of these compounds are often evaluated through biochemical assays to determine their potency and selectivity towards different isoenzymes . The Ki values obtained from these studies provide insights into the strength of the inhibitor-enzyme interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and drug-likeness, are important for their potential therapeutic applications. These properties are influenced by the molecular structure and substituents present on the benzenesulfonamide scaffold. Compounds are evaluated for their drug-likeness based on parameters like molecular weight, lipophilicity, and hydrogen bond donor/acceptor count, which can affect their bioavailability and pharmacokinetics . Additionally, the crystal structure of these compounds can reveal intermolecular interactions that may contribute to their stability and solid-state properties .
科学的研究の応用
Synthesis and Characterization
The compound has been involved in various synthesis processes to develop potential biological agents. For instance, it has been used in the synthesis of derivatives with potential biological activity, such as the synthesis of pyrazole derivatives which were characterized by H-NMR, C-NMR, and HRMS analysis, indicating its role in the development of novel chemical entities (Bayrak, 2021). Additionally, derivatives of benzenesulfonamide have been synthesized and evaluated for their inhibitory activity on ALK5, a transforming growth factor-beta type 1 receptor kinase, showing its application in the exploration of new therapeutic agents (Kim et al., 2009).
Application in Photodynamic Therapy
Compounds structurally related to 4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide have been evaluated for their photophysical and photochemical properties. The study found that these compounds, such as the new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, are useful as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Potential in Anticancer Studies
Some derivatives of benzenesulfonamide have been studied for their cytotoxic activities, showing promising results as potential anti-tumor agents. Specifically, certain derivatives exhibited interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. These compounds were also studied for their inhibition of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, indicating the compound's potential use in cancer treatment (Gul et al., 2016).
特性
IUPAC Name |
4-(4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)13-7-9-14(10-8-13)31(21,29)30/h2-11H,1H3,(H2,21,29,30)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULHKCMQIYAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)
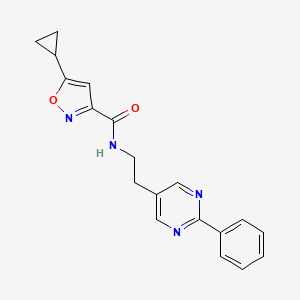
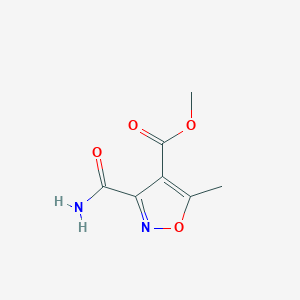
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)
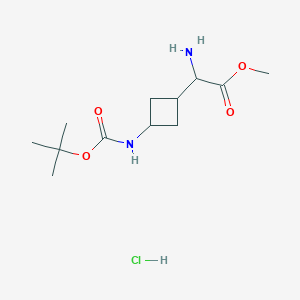
![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
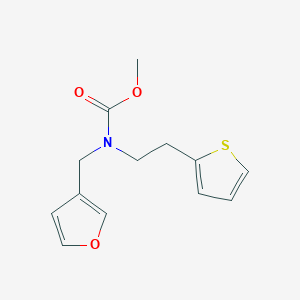
![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)
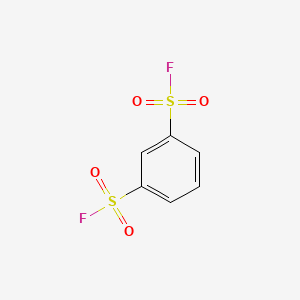
![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)